molecular formula C7H7ClN2O2S B2446937 2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride CAS No. 2247106-45-0

2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride

Cat. No. B2446937
CAS RN: 2247106-45-0
M. Wt: 218.66
InChI Key: JGTBRSHDERIQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride is a chemical compound. It is related to 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, which has a molecular weight of 216.65 .

Scientific Research Applications

Applications in Polymer Synthesis

Synthesis of Fluorinated Polyamides : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized and utilized in the creation of fluorinated polyamides with pyridine and sulfone moieties. These polyamides exhibit high thermal stability, flexibility, strength, low dielectric constants, low moisture absorption, and high transparency. They are suitable for the fabrication of transparent, flexible films, indicating potential applications in high-performance materials (Liu et al., 2013).

Catalytic Applications in Chemical Synthesis

Knoevenagel–Michael–Cyclocondensation Reaction : Sulfonic acid functionalized pyridinium chloride, a type of ionic liquid, is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation reaction. The reaction is notable for its solvent-free conditions and the use of this specific ionic liquid as a catalyst (Zolfigol et al., 2015).

Synthesis of Tetrahydrobenzo[a]-xanthen-11-ones : Sulfonic acid functionalized pyridinium chloride is used as a catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones. The process involves a one-pot multi-component condensation of 2-naphthol with arylaldehydes and dimedone, showcasing the utility of the catalyst in promoting efficient synthesis (Moosavi‐Zare et al., 2013).

Copper-Catalyzed Synthesis of Indole Molecules : Sulfonic acid functionalized pyridinium chloride is used in the copper-catalyzed synthesis of various indole molecules. The process involves a tandem catalysis process, highlighting the compound's role in facilitating complex organic transformations (Xing et al., 2014).

properties

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTBRSHDERIQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.